molecular formula C7H12O4S B14669395 (1,1-Dioxothian-4-yl) acetate CAS No. 38690-86-7

(1,1-Dioxothian-4-yl) acetate

Cat. No.: B14669395
CAS No.: 38690-86-7
M. Wt: 192.24 g/mol
InChI Key: FBSHWWGJKAUMMN-UHFFFAOYSA-N
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Description

(1,1-Dioxothian-4-yl) acetate is an organic compound with the molecular formula C8H12O4S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an acetate group attached to the fourth carbon of the thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothian-4-yl) acetate typically involves the reaction of thiane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Thiane+Acetic Anhydride(1,1-Dioxothian-4-yl) acetate+Acetic Acid\text{Thiane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Thiane+Acetic Anhydride→(1,1-Dioxothian-4-yl) acetate+Acetic Acid

The reaction conditions include:

    Temperature: Reflux (approximately 140°C)

    Catalyst: Sulfuric acid or another strong acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothian-4-yl) acetate undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetate group can be reduced to an alcohol under mild conditions.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiane derivatives

Scientific Research Applications

(1,1-Dioxothian-4-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (1,1-Dioxothian-4-yl) acetate exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the thiane ring can participate in redox reactions, while the acetate group can be modified to introduce different functional groups. These transformations enable the compound to interact with biological targets and pathways, potentially leading to bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,1-dioxothian-4-yl)acetate
  • Ethyl 2-(1,1-dioxothian-4-ylidene)acetate
  • 1,3-Dioxanes and 1,3-Dioxolanes

Uniqueness

(1,1-Dioxothian-4-yl) acetate is unique due to its specific structural features, such as the presence of both a sulfur atom and an acetate group

Properties

CAS No.

38690-86-7

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(1,1-dioxothian-4-yl) acetate

InChI

InChI=1S/C7H12O4S/c1-6(8)11-7-2-4-12(9,10)5-3-7/h7H,2-5H2,1H3

InChI Key

FBSHWWGJKAUMMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCS(=O)(=O)CC1

Origin of Product

United States

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